molecular formula C16H13N3O2S2 B2513792 2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide CAS No. 1207034-85-2

2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide

Cat. No.: B2513792
CAS No.: 1207034-85-2
M. Wt: 343.42
InChI Key: CQIPBRFKKPNCBH-UHFFFAOYSA-N
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Description

This compound features a fused [1,3]thiazolo[4,5-g][1,3]benzothiazole core substituted with a methyl group at position 7 and a 2,5-dimethylfuran-3-carboxamide moiety at position 2. The furan-3-carboxamide group introduces hydrogen-bonding capacity and modulates solubility. Structural characterization of such compounds often employs crystallographic methods facilitated by programs like SHELX .

Properties

IUPAC Name

2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-7-6-10(8(2)21-7)15(20)19-16-18-12-5-4-11-13(14(12)23-16)22-9(3)17-11/h4-6H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIPBRFKKPNCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with the furan ring. Key steps include:

    Formation of Thiazole and Benzothiazole Rings: These are synthesized through cyclization reactions involving appropriate precursors such as thiourea and halogenated aromatic compounds.

    Coupling Reaction: The thiazole and benzothiazole intermediates are then coupled with a furan derivative under specific conditions, often involving catalysts and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to promote the coupling reactions.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2,5-Dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)

Structural Features :

  • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.

Key Comparisons :

Parameter Compound 11a Compound 11b Target Compound
Molecular Formula C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S C₁₉H₁₅N₃O₂S₂
Yield (%) 68 68 Not Reported
Melting Point (°C) 243–246 213–215 Not Reported
Substituents Trimethylbenzylidene Cyanobenzylidene Methylfuran-carboxamide
Spectral Data (CN) IR: 2219 cm⁻¹ IR: 2209 cm⁻¹ Not Reported
  • Synthesis: Both 11a and 11b are synthesized via condensation of aromatic aldehydes with thiouracil derivatives in acetic anhydride/acetic acid, achieving moderate yields (68%) .
  • Substituent Effects: The trimethyl group in 11a likely enhances lipophilicity, whereas the cyano group in 11b increases polarity. The target compound’s dimethylfuran-carboxamide may balance solubility and bioavailability.

Pyrimidoquinazoline Derivative (Compound 12)

Structural Features :

  • 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.

Key Comparisons :

Parameter Compound 12 Target Compound
Molecular Formula C₁₇H₁₀N₄O₃ C₁₉H₁₅N₃O₂S₂
Yield (%) 57 Not Reported
Melting Point (°C) 268–269 Not Reported
Substituents Methylfuran, nitrile Methylfuran-carboxamide
  • Synthesis : Compound 12 is synthesized via prolonged reflux (12 hours) with anthranilic acid, yielding 57% . The lower yield compared to 11a/b suggests a more complex reaction pathway.
  • Stability : The higher melting point (268–269°C) indicates enhanced thermal stability, possibly due to the pyrimidoquinazoline core. The target compound’s thiazolo-benzothiazole system may offer comparable rigidity.

Methylsulfanyl-Benzothiazolothiazole Analog (CAS 397290-24-3)

Structural Features :

  • CAS 397290-24-3 : 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine.

Key Comparisons :

Parameter CAS 397290-24-3 Target Compound
Molecular Formula C₉H₇N₃S₃ C₁₉H₁₅N₃O₂S₂
Molecular Weight 253.37 397.52
Substituents Methylsulfanyl Methylfuran-carboxamide
  • The furan-carboxamide moiety may enhance hydrogen-bonding interactions, relevant in drug-receptor binding.

Research Findings and Implications

  • Synthetic Efficiency : Compounds 11a/b and 12 demonstrate moderate yields (57–68%), suggesting room for optimization in the target compound’s synthesis.
  • Thermal Stability : Higher melting points in fused-ring systems (e.g., 268°C for Compound 12) correlate with structural rigidity, a trait shared by the thiazolo-benzothiazole core.
  • Bioactivity Potential: The furan-carboxamide group in the target compound could improve pharmacokinetic properties compared to nitrile (11a/b) or methylsulfanyl (CAS 397290-24-3) substituents.

Biological Activity

The compound 2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and the underlying mechanisms based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and benzothiazole moieties. The methods often employ various reagents and conditions to achieve the desired structure while ensuring high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. A study focusing on similar benzothiazole compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicated that compounds with structural similarities to our target compound effectively reduced cell viability at micromolar concentrations .

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
B7A4311.0Induction of apoptosis, inhibition of AKT/ERK pathways
4iA5492.5Cell cycle arrest, downregulation of IL-6 and TNF-α
Target CompoundA431TBDTBD

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies using RAW264.7 mouse monocyte macrophages revealed that similar benzothiazole derivatives significantly decreased the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α upon treatment . This suggests a dual mechanism where the compound could potentially mitigate cancer progression by addressing both tumor growth and the inflammatory microenvironment.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. Research indicates that compounds in this class can inhibit key signaling pathways associated with cell survival and proliferation:

  • AKT Pathway: Inhibition leads to reduced cell growth and increased apoptosis.
  • ERK Pathway: Modulation can result in altered cell cycle dynamics.

Case Studies

One notable case study involved the evaluation of a series of benzothiazole derivatives against multiple cancer cell lines. The study found that modifications to the benzothiazole core significantly influenced biological activity. The target compound's structural features suggest it may follow similar trends in activity enhancement through strategic substitutions .

Q & A

Q. Methodological solutions :

  • Solvent optimization : Replace DMF with dichloromethane or acetonitrile to reduce side reactions .
  • Catalyst use : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Temperature control : Conduct reactions under reflux (e.g., 80°C in DMF) to accelerate kinetics .
  • Stoichiometry adjustment : Use 1.2–1.5 equivalents of acyl chloride to drive the reaction .

Advanced: What SAR strategies enhance anticancer activity?

Q. Key approaches :

  • Substituent variation : Modify the furan’s methyl groups (e.g., 2-Cl, 5-NO₂) or thiazolo-benzothiazole’s 7-methyl to probe steric/electronic effects .
  • Bioisosteric replacement : Replace the furan with thiophene or pyrazole to assess ring flexibility .
  • In vitro screening : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compounds with IC₅₀ < 10 µM warrant further study .

Advanced: How does crystallography resolve structural ambiguities?

Q. X-ray diffraction (XRD) :

  • Confirms dihedral angles between fused rings (e.g., 5.59° for benzene-thiazole planes in related compounds) .
  • Identifies hydrogen-bonding networks (e.g., C–H···N interactions stabilizing crystal packing) .
  • Guides optimization of π-π stacking (e.g., centroid distances ~3.5–3.7 Å enhance stability) .

Basic: What in vitro assays evaluate anticancer potential?

Q. Standard protocols :

  • Cytotoxicity : MTT assay (48–72 hr exposure, IC₅₀ calculation) .
  • Apoptosis : Annexin V/PI staining via flow cytometry.
  • Cell cycle analysis : PI staining to assess G1/S arrest .
    Controls : Include cisplatin or doxorubicin as positive controls.

Advanced: Which computational methods predict target binding?

Q. Molecular docking (AutoDock/Vina) :

  • Screen against targets like topoisomerase II or EGFR using PDB structures (e.g., 1ZXM).
  • Prioritize compounds with binding energies < -8 kcal/mol .
    MD simulations : Assess stability of ligand-protein complexes (50–100 ns trajectories) .

Advanced: How is solubility/bioavailability optimized?

Q. Strategies :

  • Pro-drug design : Introduce phosphate esters or PEGylated side chains .
  • Salt formation : Use hydrochloride or sodium salts for improved aqueous solubility.
  • LogP adjustment : Add polar groups (e.g., -OH, -SO₃H) while maintaining clogP < 3 .

Basic: Which structural features enhance stability?

  • Rigid fused rings : Thiazolo-benzothiazole resists enzymatic degradation .
  • Methyl groups : Shield the amide bond from hydrolysis .
  • Crystallinity : High melting points (>250°C) correlate with stability .

Advanced: How to resolve contradictory bioactivity data?

Q. Analytical steps :

  • Purity verification : HPLC (≥98% purity) and ¹H NMR .
  • Assay standardization : Use identical cell lines/passage numbers across labs.
  • Dose-response curves : Test 0.1–100 µM ranges to confirm IC₅₀ trends .
  • Meta-analysis : Compare data across >3 independent studies .

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